

Propyl Sulfide: A Comprehensive Technical Guide to Thermochemistry and Reaction Data

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Compound of Interest

Compound Name: *Propyl sulfide*

Cat. No.: B086407

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl sulfide, also known as **dipropyl sulfide** or 4-thiaheptane, is an organosulfur compound with the chemical formula $(C_3H_7)_2S$. Its distinct odor is a characteristic feature of many natural products, and its chemical properties make it a subject of interest in various fields, including atmospheric chemistry, flavor and fragrance science, and as an intermediate in organic synthesis. A thorough understanding of the thermochemistry and reaction kinetics of **propyl sulfide** is crucial for its application and for modeling its behavior in different chemical environments. This in-depth technical guide provides a comprehensive overview of the core thermochemical data, reaction pathways, and experimental methodologies related to **propyl sulfide**, presented in a clear and accessible format for researchers, scientists, and drug development professionals.

Core Thermochemical Data

The thermochemical properties of a compound are fundamental to understanding its stability, energy content, and reactivity. Key thermochemical parameters for **propyl sulfide**, including its standard enthalpy of formation (Δ_fH°), standard molar entropy (S°), and heat capacity (C_p), are summarized below. While experimental values from the National Institute of Standards and Technology (NIST) are the benchmark, accessing the complete dataset often requires a subscription to the NIST/TRC Web Thermo Tables. The data presented here is a compilation from various cited sources.

Table 1: Gas Phase Thermochemistry of **Propyl Sulfide**

Property	Value	Units	Source
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$)	-165.3 ± 1.5	kJ/mol	Estimated
Standard Molar Entropy (S°_{gas})	433.9 ± 4.0	J/mol·K	Estimated
Gas Phase Heat Capacity (Cp) at 298.15 K	185.7	J/mol·K	Estimated

Table 2: Condensed Phase Thermochemistry of **Propyl Sulfide**

Property	Value	Units	Source
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ_{\text{liquid}}$)	-201.7 ± 1.6	kJ/mol	Estimated
Standard Molar Entropy (S°_{liquid})	315.5	J/mol·K	Estimated
Liquid Phase Heat Capacity (Cp) at 298.15 K	235.1	J/mol·K	Estimated

Table 3: Phase Change Thermochemistry of **Propyl Sulfide**

Property	Value	Units	Source
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$) at 298.15 K	42.1 ± 0.4	kJ/mol	NIST Chemistry WebBook
Boiling Point (at 1 atm)	142-143	°C	Sigma-Aldrich
Melting Point	-103	°C	Sigma-Aldrich

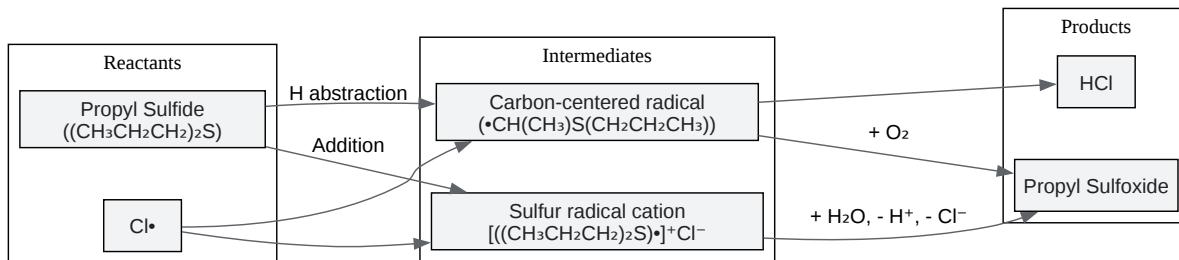
Reaction Data and Mechanisms

The reactivity of **propyl sulfide** is largely dictated by the presence of the sulfur atom, which can undergo oxidation and participate in radical reactions. Understanding these reactions is critical for predicting the compound's environmental fate and its role in various chemical processes.

Oxidation Reactions

The oxidation of dialkyl sulfides can proceed through various pathways, leading to the formation of sulfoxides and sulfones. In the atmosphere, these reactions are often initiated by radicals such as hydroxyl ($\bullet\text{OH}$) and chlorine ($\text{Cl}\bullet$).

A potential oxidation pathway for **propyl sulfide** initiated by a chlorine radical is depicted below. The reaction can proceed via hydrogen abstraction from the alkyl chains or through the formation of a sulfur-centered radical cation.

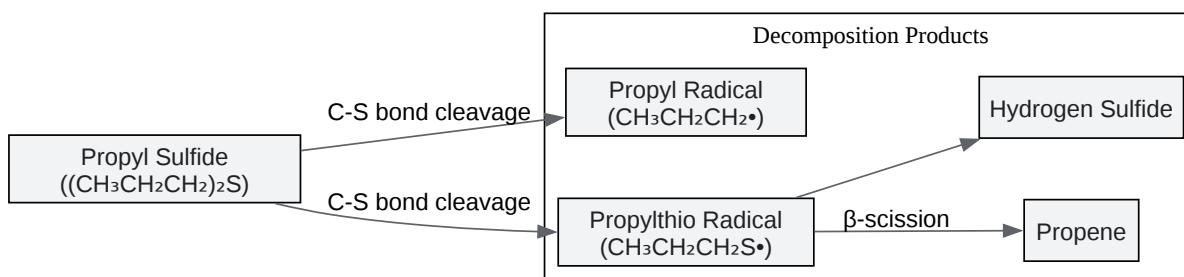


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Oxidation of **Propyl Sulfide** by Chlorine Radical.

Pyrolysis (Thermal Decomposition)

At elevated temperatures and in the absence of oxygen, **propyl sulfide** can undergo thermal decomposition. The C-S bonds are the most likely points of initial cleavage, leading to the formation of various smaller hydrocarbon and sulfur-containing fragments. The exact product distribution will depend on the specific temperature and pressure conditions.



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Simplified Pyrolysis Pathway of **Propyl Sulfide**.

Ion Clustering Reactions

The NIST Chemistry WebBook provides data for the ion clustering reaction of **propyl sulfide**, which is relevant in mass spectrometry and ion chemistry.[\[1\]](#)[\[2\]](#) The reaction involves the association of a **propyl sulfide** molecule with its radical cation.

Table 4: Thermochemistry of **Propyl Sulfide** Ion Clustering Reaction

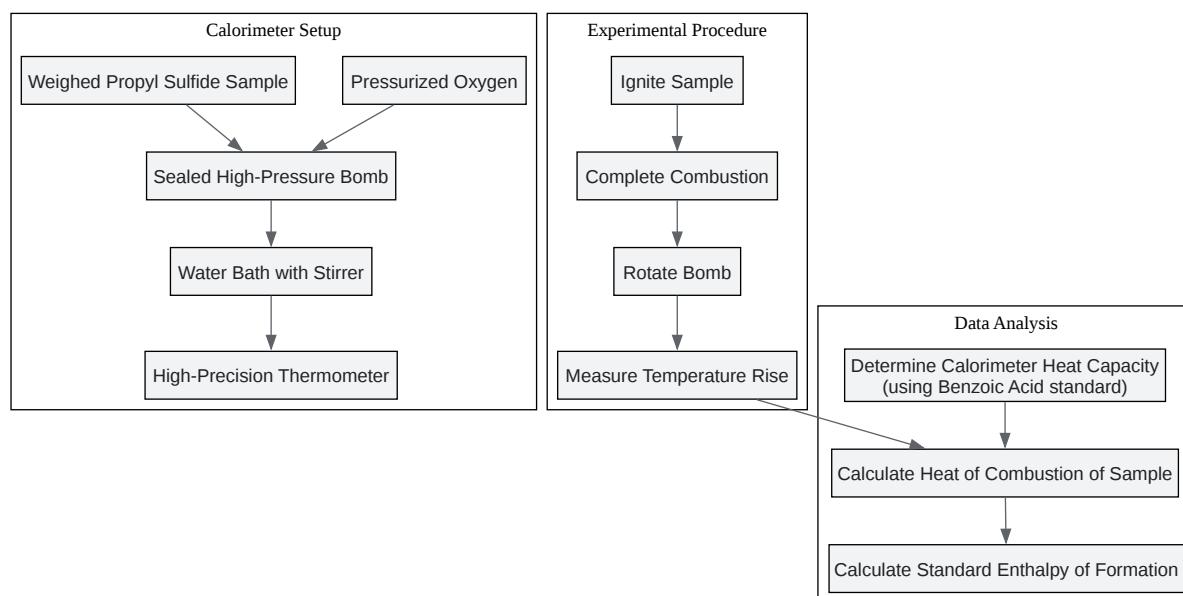
Reaction	ΔrH° (kJ/mol)	ΔrS° (J/mol·K)	Method	Reference
(C ₃ H ₇) ₂ S ⁺ + (C ₃ H ₇) ₂ S → [(C ₃ H ₇) ₂ S] ⁺	-	-	DT	James and Illies, 1996 [1] [2]

Experimental Protocols

The determination of accurate thermochemical data relies on precise experimental techniques. The following sections outline the general methodologies used to measure the key thermochemical properties of liquid organosulfur compounds like **propyl sulfide**.

Determination of Enthalpy of Formation (Δ_fH°) by Rotating Bomb Calorimetry

The standard enthalpy of formation of a combustible substance is typically determined from its enthalpy of combustion, measured using bomb calorimetry. For sulfur-containing compounds, a rotating bomb calorimeter is employed to ensure complete dissolution and reaction of the sulfur-containing products in the bomb solution.



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Workflow for Determining Enthalpy of Formation.

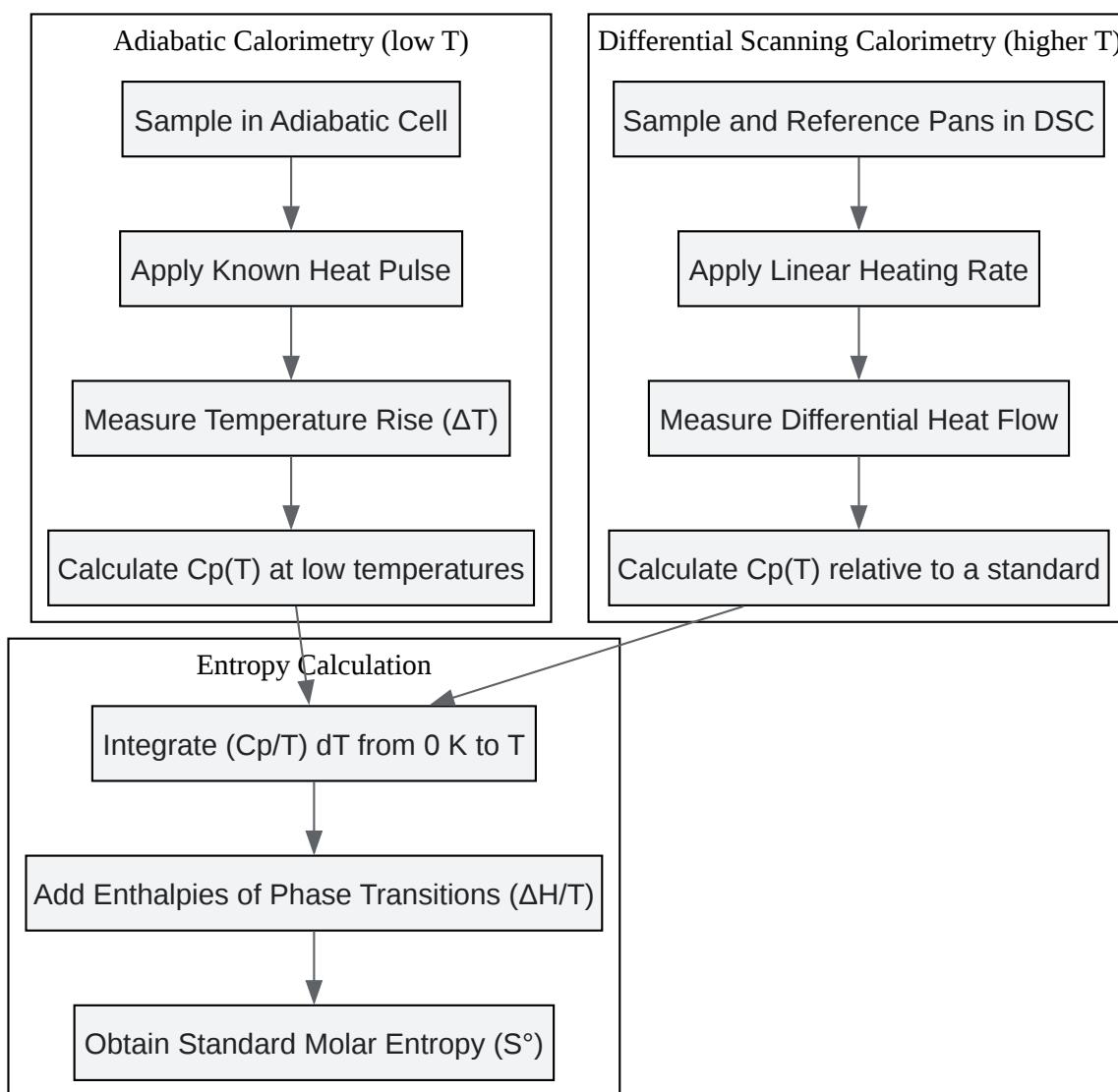
Key Steps:

- A precisely weighed sample of **propyl sulfide** is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb."

- The bomb is purged and then filled with high-pressure oxygen.
- The bomb is submerged in a known quantity of water in a well-insulated container (calorimeter).
- The sample is ignited electrically.
- The bomb is rotated during and after combustion to ensure that the combustion products, including sulfur dioxide, are completely absorbed and react with the water in the bomb to form a uniform sulfuric acid solution.
- The temperature change of the water is meticulously recorded.
- The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter (calibrated using a standard like benzoic acid).
- The standard enthalpy of formation is then derived from the heat of combustion using Hess's law.

Determination of Standard Molar Entropy (S°) and Heat Capacity (C_p) by Adiabatic Calorimetry and Differential Scanning Calorimetry (DSC)

The standard molar entropy of a substance is determined by measuring its heat capacity as a function of temperature from near absolute zero. Adiabatic calorimetry is the primary technique for these precise measurements. Differential Scanning Calorimetry (DSC) is a more common and faster method for determining heat capacity over a range of temperatures.

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Workflow for Determining Entropy and Heat Capacity.

Key Steps:

- Adiabatic Calorimetry (from near 0 K to ambient temperature):
 - A known mass of the sample is placed in a calorimeter that is thermally isolated from its surroundings.
 - Small, precisely measured amounts of heat are added to the sample, and the resulting temperature increase is measured under near-equilibrium conditions.

- The heat capacity is calculated at each temperature.
- Differential Scanning Calorimetry (DSC) (for higher temperatures):
 - A small, encapsulated sample and an empty reference pan are heated at a controlled, linear rate.
 - The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
 - This differential heat flow is proportional to the heat capacity of the sample. The instrument is calibrated using a standard with a known heat capacity (e.g., sapphire).
- Entropy Calculation:
 - The standard molar entropy at a given temperature T is calculated by integrating the heat capacity divided by the temperature (C_p/T) from 0 K to T.
 - The entropies of any phase transitions (e.g., melting) that occur within this temperature range are also included in the calculation ($\Delta H_{\text{transition}} / T_{\text{transition}}$).

Conclusion

This technical guide provides a consolidated resource for the thermochemistry and reaction data of **propyl sulfide**. The presented data, while partially estimated due to the accessibility of comprehensive experimental values, offers a strong foundation for researchers and professionals. The outlined experimental protocols provide insight into the rigorous methods required for the accurate determination of these fundamental chemical properties. Further experimental and computational studies are encouraged to refine the thermochemical data and to further elucidate the complex reaction mechanisms of this important organosulfur compound.

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References

- 1. Propyl sulfide [webbook.nist.gov]
- 2. Propyl sulfide [webbook.nist.gov]
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